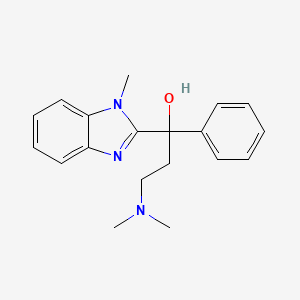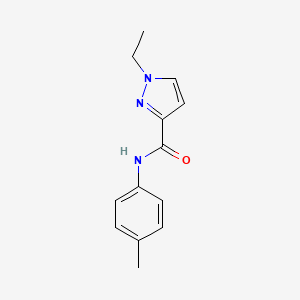
3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol, also known as DMABN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of beta-adrenergic receptor antagonists and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol has been extensively studied for its potential applications in scientific research. One of its primary applications is in the field of cardiovascular research, where it is used as a beta-adrenergic receptor antagonist. 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol has been found to be effective in blocking the effects of epinephrine and norepinephrine, which are two important neurotransmitters that regulate heart rate and blood pressure.
Wirkmechanismus
The mechanism of action of 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol involves its ability to block the beta-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and blood vessels. When epinephrine or norepinephrine binds to these receptors, it triggers a cascade of biochemical reactions that increase heart rate, blood pressure, and respiratory rate. 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol blocks the binding of these neurotransmitters to the beta-adrenergic receptors, thus reducing their effects.
Biochemical and Physiological Effects:
3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce heart rate, blood pressure, and respiratory rate in animal models. 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol in lab experiments is its specificity. It selectively blocks the beta-adrenergic receptors and does not affect other receptors in the body. This makes it a useful tool for studying the effects of beta-adrenergic receptor activation in various tissues. However, one of the limitations of using 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, and caution should be exercised when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol. One area of interest is its potential use in the treatment of cardiovascular diseases such as hypertension and arrhythmias. 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol has been found to be effective in reducing blood pressure and heart rate in animal models, and further studies are needed to determine its efficacy in humans. Another area of interest is its anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory conditions such as asthma and arthritis. Additionally, further studies are needed to determine the safety and toxicity of 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol at different concentrations and in different cell lines.
Synthesemethoden
The synthesis of 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol involves the reaction of 1-(1-methyl-1H-benzimidazol-2-yl) propan-2-ol with dimethylamine and phenyl magnesium bromide. The reaction takes place in the presence of a catalyst such as copper iodide and yields 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-21(2)14-13-19(23,15-9-5-4-6-10-15)18-20-16-11-7-8-12-17(16)22(18)3/h4-12,23H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIZZOPALKBZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(CCN(C)C)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B6055325.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055331.png)

![ethyl 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6055352.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6055360.png)
![2-{1-[(2-phenylethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6055362.png)
![2-[2-(4-morpholinyl)ethyl]-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6055365.png)

![1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B6055385.png)
![N-(3-methoxybenzyl)-3-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)propanamide](/img/structure/B6055390.png)
![ethyl 4-{3-[4-(azepan-1-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B6055405.png)

![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)
![2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B6055423.png)